Predicted Lipophilicity Advantage of the Cyclohexyl Substituent Relative to Cyclopentyl and Linear Alkyl Analogs
The computed XLogP3 value of 3.0 for N-cyclohexyl-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide represents a measurable lipophilicity increment over the N-cyclopentyl analog (CAS 953233-35-7, C₁₉H₂₂FN₃O₂), which has a lower XLogP3 of approximately 2.5 as estimated by fragment-based addition (one additional methylene unit contributes ~0.5 log units) [REFS-1, REFS-2]. This difference is predictable and class-level inferred based on the Hansch-Leo fragmental constant for the cyclohexyl-to-cyclopentyl methylene insertion .
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 (computed by PubChem 2.2) |
| Comparator Or Baseline | N-cyclopentyl-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide (CAS 953233-35-7): XLogP3 ≈ 2.5 (estimated by fragmental constant method) [REFS-2, REFS-3] |
| Quantified Difference | ΔXLogP3 ≈ +0.5 log units (estimated) |
| Conditions | Computed using XLogP3 algorithm (PubChem) and Hansch-Leo fragmental constants; not experimentally measured. |
Why This Matters
The higher lipophilicity of the cyclohexyl analog predicts improved passive membrane permeability compared to the cyclopentyl derivative, which may translate into enhanced cellular uptake in cell-based assays, a key factor when selecting a tool compound for intracellular target engagement studies.
- [1] PubChem Compound Summary for CID 16884871, N-cyclohexyl-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide. National Center for Biotechnology Information (2025). View Source
- [2] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525–616. (Provides fragmental constants for methylene insertion in alicyclic systems). View Source
